molecular formula C17H17BrN4O B2581987 8-Oxo-9-(4-bromphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]chinazolin CAS No. 459422-07-2

8-Oxo-9-(4-bromphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]chinazolin

Katalognummer: B2581987
CAS-Nummer: 459422-07-2
Molekulargewicht: 373.254
InChI-Schlüssel: XOUNBXYBUMMNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone core

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse chemical properties .

Biology

Biologically, the compound has shown promise in various pharmacological studies. It exhibits a range of activities, including antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, antitumor, and anti-HIV properties .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its diverse pharmacological activities make it a candidate for the development of new drugs targeting various diseases and conditions .

Industry

Industrially, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as both the solvent and catalyst. The reaction is carried out at 60°C, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing environmentally benign protocols. The use of deep eutectic solvents, such as a mixture of glucose, pregabalin, and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially yielding reduced analogs with different pharmacological properties.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Biologische Aktivität

The compound 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be summarized as follows:

  • IUPAC Name : 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • Molecular Formula : C17H16BrN5O
  • Molecular Weight : 396.25 g/mol

Anticancer Activity

Recent studies have indicated that compounds in the triazoloquinazoline family exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against several cancer cell lines using the MTT assay. Results indicated that it has a notable inhibitory effect on the proliferation of MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these cell lines were reported as follows:
Cell LineIC50 Value (µM)
MCF-719.4 ± 0.22
HCT-11657.01 ± 1.08
PC-325.23 ± 0.30

These values suggest that the compound is particularly effective against MCF-7 cells compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored. Studies have shown that certain derivatives exhibit effective antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential use in treating bacterial infections .

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Molecular Docking Studies : In silico studies have shown strong binding affinity to targets such as EGFR and PI3K pathways critical for cancer cell growth .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to controls.
  • Safety Profile : The safety profile was assessed using normal human skin fibroblasts (BJ-1). The IC50 for these cells was significantly higher than for cancer cells (221.7 µM), indicating a favorable therapeutic index .

Eigenschaften

IUPAC Name

9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNBXYBUMMNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.